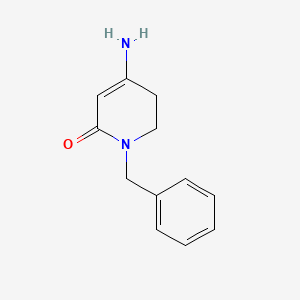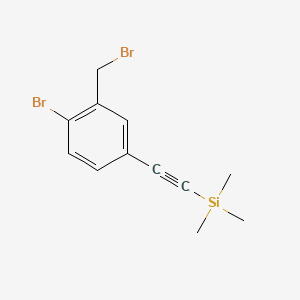
((4-Bromo-3-(bromomethyl)phenyl)ethynyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is an organic compound that features a brominated phenyl ring with a bromomethyl group and an ethynyl group attached to a trimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane typically involves a multi-step processFor example, the compound can be synthesized by the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions such as temperature and solvent choice are critical for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
[[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the ethynyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is used as a building block for the synthesis of more complex molecules. Its ability to undergo coupling reactions makes it valuable for constructing biaryl compounds and other aromatic systems .
Biology and Medicine
The compound’s structural features make it a potential candidate for drug discovery and development. It can be used to synthesize molecules with biological activity, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane involves its ability to participate in various chemical reactions. The bromine atoms and ethynyl group provide reactive sites for substitution and coupling reactions, while the trimethylsilane group can stabilize intermediates and influence the overall reactivity of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
[4-Bromophenylethynyl]trimethylsilane: Similar structure but lacks the bromomethyl group.
[4-Bromo-3-methylphenyl]ethynyl]trimethylsilane: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
[[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is unique due to the presence of both bromine atoms and the ethynyl group attached to a trimethylsilane moiety. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C12H14Br2Si |
|---|---|
Peso molecular |
346.13 g/mol |
Nombre IUPAC |
2-[4-bromo-3-(bromomethyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H14Br2Si/c1-15(2,3)7-6-10-4-5-12(14)11(8-10)9-13/h4-5,8H,9H2,1-3H3 |
Clave InChI |
SDNXEZFHXZBJOF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC(=C(C=C1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


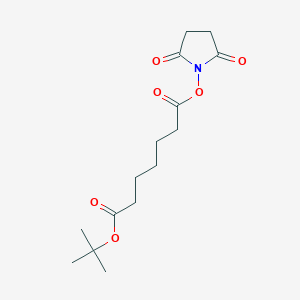
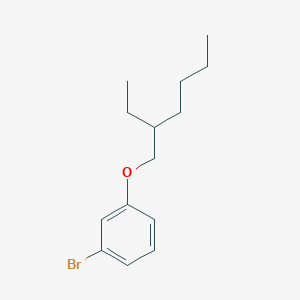
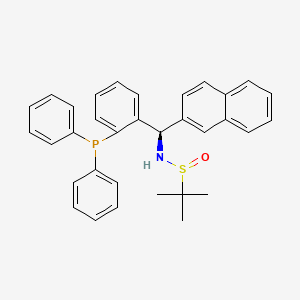
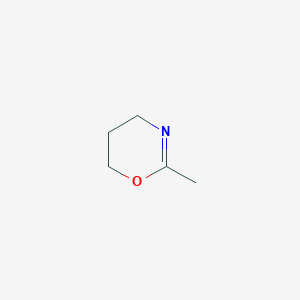
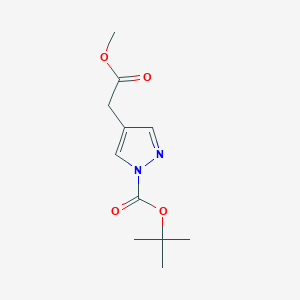
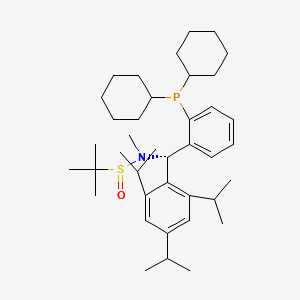
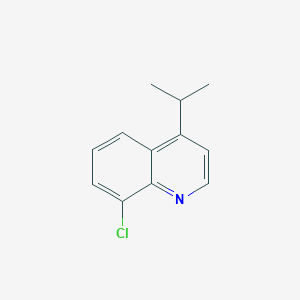
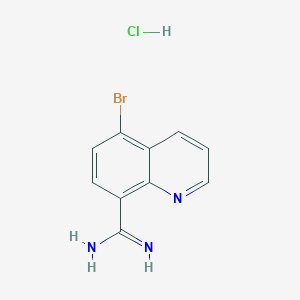
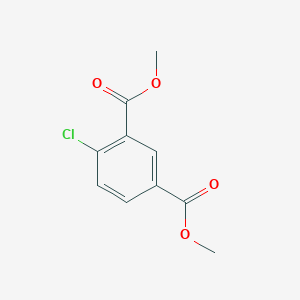
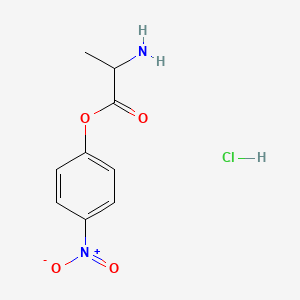
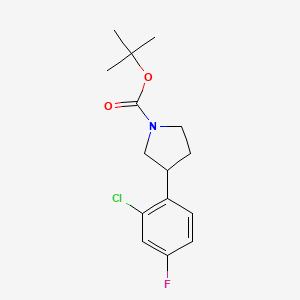
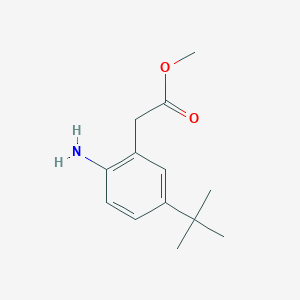
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
